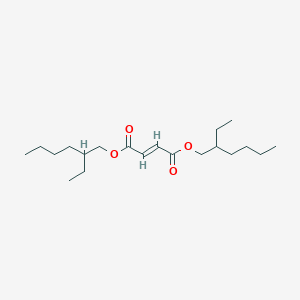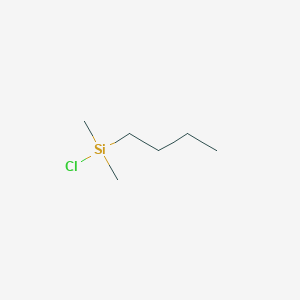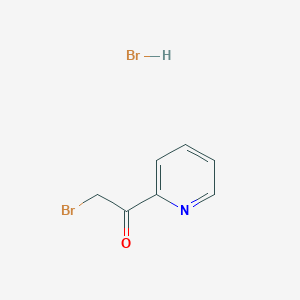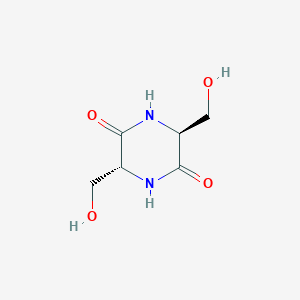
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione" is a derivative of piperazine-2,5-dione, which is a core structure in various synthesized compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are common motifs in several natural products with therapeutic properties, including antitumor activity and hypolipidemic activity .
Synthesis Analysis
The synthesis of piperazine-2,5-dione derivatives involves several steps starting from readily available alpha-amino acids. The activation of a lactam carbonyl group followed by selective reduction and treatment with protic acid generates N-acyliminium ions, which are then trapped by nucleophilic side chains to form 2,6-bridged piperazine-3-ones . Another efficient route for synthesizing xylylene-linked bis(piperazine-2,5-diones) has been reported, which involves side chain substitution and crystallization to yield molecular solids with specific conformations . Additionally, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved over multiple steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with the formation of polymorphic crystalline forms .
Molecular Structure Analysis
The molecular structure of piperazine-2,5-dione derivatives is influenced by side chain substitutions and the resulting intermolecular interactions. For instance, xylylene-linked bis(piperazine-2,5-diones) can adopt "C"-shaped or "S"-shaped conformations in the solid state, depending on the presence of stabilizing intermolecular hydrogen bonds or repulsive steric interactions . The polymorphic crystalline forms of 1,4-piperazine-2,5-dione derivatives also exhibit different hydrogen-bonding networks, which can be studied using mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine-2,5-dione derivatives are crucial for determining their final structure and properties. The formation of N-acyliminium ions and their subsequent trapping by nucleophilic side chains is a key step in the synthesis of 2,6-bridged piperazine-3-ones . The cyclization reactions, such as the formation of bicyclomycin's main skeleton from 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives, are also significant .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-2,5-dione derivatives, such as their mesomorphic and crystalline properties, are influenced by their molecular structure. The presence of intermolecular hydrogen bonds can lead to the formation of liquid-crystalline phases, as observed in unsaturated piperazine-2,5-dione derivatives exhibiting smectic C and smectic G phases . The polymorphism observed in the crystalline forms of 1,4-piperazine-2,5-dione derivatives also reflects the variability in their physical properties .
Aplicaciones Científicas De Investigación
Therapeutic Uses of Piperazine Derivatives
Broad Pharmacological Potential : Piperazine derivatives are recognized for their wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. This highlights the versatility of piperazine in drug discovery and its role in designing molecules for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity : The significance of piperazine and its analogues extends to anti-mycobacterial compounds, with potent activity reported against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine-based molecules in addressing challenging infectious diseases (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Molecular Designs for Diverse Applications : The flexibility of the piperazine scaffold in molecular design is evident in its incorporation into CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This adaptability facilitates the rational design of drug-like elements for a broad spectrum of diseases, highlighting the critical role of substituent modification on the piperazine ring in influencing pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

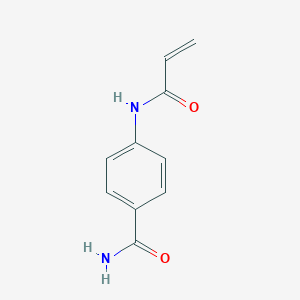
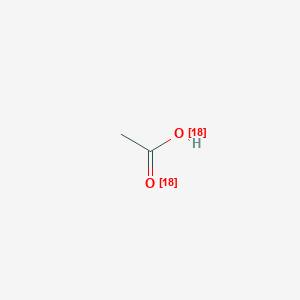
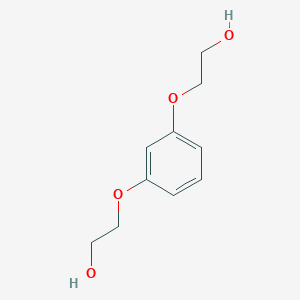
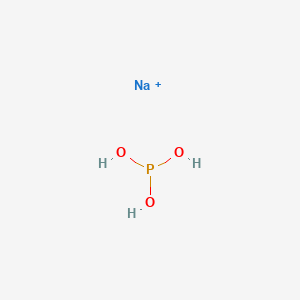
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
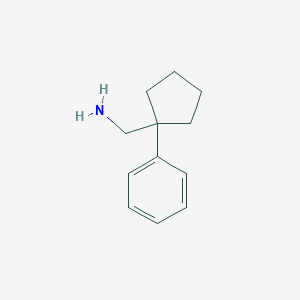
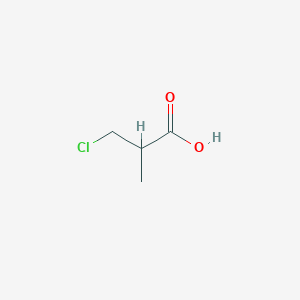
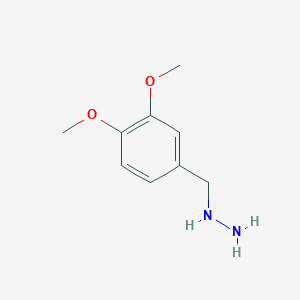
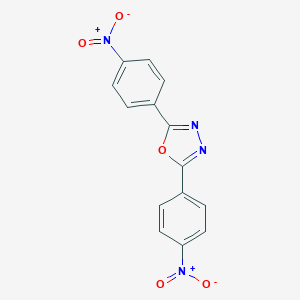
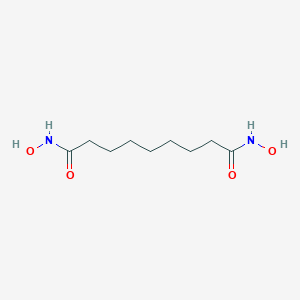
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
